molecular formula C18H23NO2 B1385633 3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline CAS No. 1040685-29-7

3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline

Cat. No. B1385633
CAS RN: 1040685-29-7
M. Wt: 285.4 g/mol
InChI Key: VGFWWSNOJUSBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline is a biochemical compound with the molecular formula C18H23NO2 and a molecular weight of 285.39 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline is represented by the SMILES notation: CCC1=CC=C (C=C1)OCCNC2=CC (=CC=C2)OCC . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Molecular and Structural Studies

  • Spectroscopic studies, combined with density functional calculations and ab initio theoretical calculations, have been conducted on derivatives of N-(2-phenoxyethyl)aniline, providing insights into the vibrational, geometrical, and electronic properties of these molecules. These studies also investigated the vibrational behavior of certain compounds at different temperatures, revealing changes in force constants and the dependency of the N–H stretching mode on substituents and derivatives (Finazzi et al., 2003).

Synthesis and Optimization

  • Several studies have focused on the synthesis and optimization of various aniline derivatives. For instance, the synthesis of N-Ethyl-N-(β-methoxycarbonylethyl)aniline and N-Ethyl-m-methoxy aniline was performed under specific conditions, achieving high yields and selectivity (Ying, 2004); (Liu Run-zhu, 2003). Another study reported the synthesis of 3-Ethoxy-4-n-decyloxy-anilionmethylene-malonic acid diethyl ester, highlighting a novel synthesis route suitable for large-scale production (Li Zhi-hua, 2013).

Photonic and Optical Applications

  • N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo) aniline, a nonlinear optical (NLO) chromophore, was computationally studied for its first-order hyperpolarizability and intramolecular charge transfer, demonstrating its potential for second-order NLO applications (Raaghul et al., 2022).

Safety and Hazards

3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline is intended for research use only and is not intended for diagnostic or therapeutic use . For detailed safety and hazard information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer.

properties

IUPAC Name

3-ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-3-15-8-10-17(11-9-15)21-13-12-19-16-6-5-7-18(14-16)20-4-2/h5-11,14,19H,3-4,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFWWSNOJUSBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC2=CC(=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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